2-Hydroxy-3-(trifluoromethoxy)benzoic acid
Overview
Description
“2-Hydroxy-3-(trifluoromethoxy)benzoic acid” is a chemical compound . It is a member of benzoic acids . The molecular formula is C8H5F3O3 .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-3-(trifluoromethoxy)benzoic acid” can be represented as CF3OC6H4CO2H . The molecular weight is 206.12 .Chemical Reactions Analysis
While specific chemical reactions involving “2-Hydroxy-3-(trifluoromethoxy)benzoic acid” are not available, it’s known that the reaction of the sensor with peroxyl and alkoxyl radicals is initiated by the formation of the phenoxyl radicals, followed by radical–radical reactions and product hydrolysis responsible for the release of fluorescein .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Hydroxy-3-(trifluoromethoxy)benzoic acid” include a density of 1.4±0.1 g/cm3, boiling point of 231.6±35.0 °C at 760 mmHg, and a flash point of 93.9±25.9 °C .Scientific Research Applications
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m-Trifluoromethoxybenzoic acid : This compound is a benzoic acid derivative with a trifluoromethoxy group. It’s used in various chemical reactions and its data is included in the NIST Chemistry WebBook .
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Hydroxybenzoic and hydroxycinnamic acids : These are simple phenolic acids and are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites. They have high commercial value and are used in the cosmetic, food, pharmaceutical, and health industries .
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4-(Trifluoromethyl)benzoic acid : This compound was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide. It was also used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .
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3-(Trifluoromethyl)benzoic acid : The solubility of this compound in dense carbon dioxide was evaluated to investigate the influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide .
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-3-(trifluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O4/c9-8(10,11)15-5-3-1-2-4(6(5)12)7(13)14/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFAGXLFYRIEBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479343 | |
Record name | 2-Hydroxy-3-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-(trifluoromethoxy)benzoic acid | |
CAS RN |
773873-50-0 | |
Record name | 2-Hydroxy-3-(trifluoromethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773873-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-3-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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